molecular formula C10H13N3O3 B3019270 N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1448059-36-6

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide

Cat. No. B3019270
CAS RN: 1448059-36-6
M. Wt: 223.232
InChI Key: FGFDDOSCLWQRAJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Orexin Receptor Antagonist

This compound has been identified as a potent and efficacious oral orexin receptor antagonist . Orexin receptors are expressed throughout the central nervous system and are involved in the regulation of the sleep/wake cycle . Modulation of these receptors constitutes a promising target for novel treatments of disorders associated with the control of sleep and wakefulness, such as insomnia .

Sleep Disorder Treatment

The efficacy of this compound as an orexin receptor antagonist was demonstrated in mice in an in vivo study by using sleep parameter measurements . This suggests its potential application in the treatment of sleep disorders.

Organic Intermediate

“N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .

Crystallographic and Conformational Analyses

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . This makes it useful for crystallographic and conformational analyses .

Density Functional Theory (DFT) Studies

The actual value of the crystal structures obtained by DFT shows consistency with the value calculated by DFT . This suggests that the compound can be used to study the molecular electrostatic potential and frontier molecular orbitals to further clarify certain physical and chemical properties .

Drug Synthesis

Boronic acid compounds, like this one, are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors or Specific Ligand Drugs

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-15-9-7(5-11-10(13-9)16-2)12-8(14)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFDDOSCLWQRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide

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